NS1652

Description

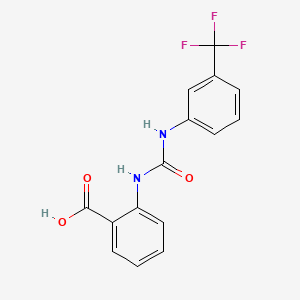

Structure

3D Structure

Properties

IUPAC Name |

2-[[3-(trifluoromethyl)phenyl]carbamoylamino]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11F3N2O3/c16-15(17,18)9-4-3-5-10(8-9)19-14(23)20-12-7-2-1-6-11(12)13(21)22/h1-8H,(H,21,22)(H2,19,20,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTNQAPPDQTYTHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)NC(=O)NC2=CC=CC(=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11F3N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1566-81-0 | |

| Record name | NS 1652 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001566810 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NS-1652 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9B8X1YC8U2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of NS1652 in Erythrocytes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action of NS1652 in human erythrocytes. This compound is a small molecule compound known for its effects on ion channel activity in red blood cells, primarily through its interaction with the Calcium-Activated Potassium Channel, also known as the Gardos channel (KCa3.1). Understanding this mechanism is critical for research into erythrocyte physiology, pathophysiology (such as in Sickle Cell Disease and hereditary xerocytosis), and for the development of novel therapeutic agents.

Primary Mechanism of Action: Gardos Channel (KCa3.1) Activation

The principal effect of this compound and related compounds in erythrocytes is the activation of the Gardos channel (KCa3.1), an intermediate-conductance, calcium-activated potassium channel.[1] The Gardos channel plays a crucial role in regulating erythrocyte volume and membrane potential.[2]

Activation of the Gardos channel by this compound initiates a cascade of events:

-

Potassium Efflux: Upon activation, the channel facilitates the rapid efflux of potassium ions (K+) from the erythrocyte, moving down their steep concentration gradient.[3][4]

-

Membrane Hyperpolarization: The outward movement of positive charge (K+ ions) causes the erythrocyte membrane to hyperpolarize, meaning the intracellular side becomes more negative relative to the extracellular environment.[4]

-

Water Loss and Cell Shrinkage: To maintain osmotic equilibrium, the efflux of K+ is accompanied by the movement of chloride ions (Cl-) and water out of the cell. This leads to a decrease in erythrocyte volume, a process known as dehydrating or the "Gardos effect".[3][4]

While this compound is known as a Gardos channel activator, it is important to note that it and its derivatives can have other effects. For instance, this compound has been documented to inhibit chloride conductance with an IC50 of 620 nM.[5] Its derivative, NS3623, is an even more potent chloride conductance inhibitor.[5]

Signaling Pathways and Physiological Consequences

The activation of the Gardos channel by this compound does not occur in isolation. It is part of a complex interplay of ion channels and signaling pathways that govern erythrocyte homeostasis.

In a physiological context, the Gardos channel is activated by an increase in intracellular calcium. This can be triggered by mechanical stress, for example, as erythrocytes pass through narrow capillaries, which activates the mechanosensitive Piezo1 channel, leading to calcium influx.[3][4] this compound and related compounds can be seen as pharmacological tools that directly activate the Gardos channel, mimicking a state of elevated intracellular calcium.

Quantitative Data

| Compound | Target/Effect | Cell Type | Value | Reference |

| This compound | Chloride Conductance Inhibition | Human Erythrocyte | IC50: 620 nM | [5] |

| NS309 | Gardos Channel (KCa3.1) Activation | Human Erythrocyte | Used at 10 µM for hyperpolarization | [4] |

Key Experimental Protocols

The study of this compound's mechanism of action in erythrocytes involves several key experimental techniques.

Patch-Clamp Electrophysiology for Gardos Channel Activity

This technique directly measures the ion flow through the Gardos channel in the membrane of a single erythrocyte.

References

- 1. mdpi.com [mdpi.com]

- 2. Therapeutic potential of KCa3.1 blockers: an overview of recent advances, and promising trends - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Erythrocyte membrane transport - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Frontiers | The Chloride Conductance Inhibitor NS3623 Enhances the Activity of a Non-selective Cation Channel in Hyperpolarizing Conditions [frontiersin.org]

NS1652 as a Chloride Channel Blocker: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

NS1652 is a well-characterized reversible anion conductance inhibitor, primarily utilized as a potent blocker of chloride channels. This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, and effects on various chloride channels. Detailed experimental protocols for its application in research are presented, alongside a summary of quantitative data and visualization of relevant signaling pathways and experimental workflows. This document is intended to serve as a core resource for researchers and professionals in drug development employing this compound as a tool to investigate chloride channel function and its physiological implications.

Introduction to this compound

This compound, with the chemical formula C15H11F3N2O3, is a solid compound that acts as a reversible inhibitor of anion conductance.[1] It is particularly recognized for its potent blockade of chloride channels in human and mouse red blood cells.[1][2] Its utility extends to studies on cell volume regulation, particularly in the context of sickle cell disease, where it has been shown to reduce net potassium chloride (KCl) loss from deoxygenated sickle cells.[1] While potent against erythrocyte chloride conductance, its inhibitory effect on other types of chloride channels, such as the Volume-Regulated Anion Channel (VRAC), is significantly weaker.[3]

Chemical Properties

| Property | Value |

| Molecular Formula | C15H11F3N2O3 |

| Molecular Weight | 324.25 g/mol |

| CAS Number | 31842-61-2 |

| Appearance | Solid |

Mechanism of Action

The precise molecular mechanism by which this compound blocks chloride channels and its specific binding site have not been extensively detailed in the available literature. It is understood to be a reversible inhibitor of anion conductance.[1][2] The available data suggests that this compound does not act as a universal blocker for all chloride channel types, indicating a degree of selectivity, although comprehensive screening against a wide array of chloride channel subtypes is not well-documented.

Quantitative Data: Inhibitory Potency of this compound

The inhibitory efficacy of this compound has been quantified for a limited number of chloride channels, primarily focusing on the anion conductance of red blood cells.

| Channel/Conductance | Cell Type | IC50 Value | Reference(s) |

| Chloride Conductance | Human and Mouse Red Blood Cells | 1.6 µM | [2][3] |

| Chloride Conductance | Human Red Blood Cells | 620 nM | [4][5] |

| Volume-Regulated Anion Channel (VRAC) | HEK293 Cells | 125 µM (weak inhibition) | [3] |

| Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) | - | Not Reported | |

| Calcium-Activated Chloride Channels (CaCCs) e.g., TMEM16A | - | Not Reported | |

| ClC Family Channels (e.g., ClC-1, ClC-2) | - | Not Reported |

Note on IC50 Discrepancy: It is important to note the conflicting reports on the IC50 value of this compound for chloride conductance in red blood cells, with values of 1.6 µM and 620 nM being reported.[2][3][4][5] Researchers should consider this variability in their experimental design and interpretation.

A structurally related compound, NS3623, has been identified as a more potent inhibitor of erythrocyte chloride conductance, with a reported IC50 of 210 nM.[4]

Experimental Protocols

The following protocols are designed as a guide for utilizing this compound in common experimental paradigms for studying chloride channels.

Electrophysiology: Whole-Cell Patch-Clamp Recording

This protocol is adapted for studying the effect of this compound on chloride currents in a heterologous expression system, such as HEK293 cells expressing a specific chloride channel.

4.1.1. Materials

-

HEK293 cells transfected with the chloride channel of interest

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Extracellular (bath) solution (in mM): 145 NaCl, 5 KCl, 1 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose, pH 7.4 with NaOH.

-

Intracellular (pipette) solution (in mM): 145 CsCl, 1 MgCl₂, 10 HEPES, 10 EGTA, 5 Mg-ATP, pH 7.2 with CsOH.

-

Patch-clamp rig with amplifier, digitizer, and data acquisition software.

-

Borosilicate glass capillaries for pipette pulling.

4.1.2. Procedure

-

Prepare fresh working solutions of this compound by diluting the stock solution in the extracellular solution to the desired final concentrations (e.g., 0.1, 1, 10, 100 µM).

-

Plate transfected HEK293 cells onto glass coverslips 24-48 hours prior to the experiment.

-

Transfer a coverslip with adherent cells to the recording chamber on the microscope stage and perfuse with the extracellular solution.

-

Pull patch pipettes to a resistance of 2-5 MΩ when filled with the intracellular solution.

-

Establish a gigaohm seal (>1 GΩ) on a single, isolated cell.

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

Clamp the cell at a holding potential of -60 mV.

-

Apply a voltage-step protocol to elicit chloride currents (e.g., steps from -100 mV to +100 mV in 20 mV increments).

-

Record baseline currents in the absence of the inhibitor.

-

Perfuse the cell with the extracellular solution containing the desired concentration of this compound and record the currents until a steady-state effect is observed.

-

To assess reversibility, wash out the compound by perfusing with the control extracellular solution.

-

Repeat the procedure for a range of this compound concentrations to generate a dose-response curve.

4.1.3. Data Analysis

-

Measure the peak or steady-state current amplitude at each voltage step before and after this compound application.

-

Calculate the percentage of inhibition for each concentration.

-

Fit the dose-response data to a Hill equation to determine the IC50 value.

Fluorescence-Based Chloride Channel Assay

This protocol utilizes a halide-sensitive fluorescent indicator to measure chloride influx in a multi-well plate format, suitable for higher-throughput screening.

4.2.1. Materials

-

HEK293 cells stably expressing the chloride channel of interest and a halide-sensitive yellow fluorescent protein (YFP) variant.

-

This compound stock solution (10 mM in DMSO).

-

Assay Buffer (e.g., PBS with Ca2+/Mg2+).

-

Stimulus Buffer (Assay Buffer with a chloride channel activator, e.g., forskolin (B1673556) and IBMX for CFTR).

-

Iodide Buffer (Assay Buffer with NaI replacing NaCl).

-

96- or 384-well black, clear-bottom plates.

-

Fluorescence plate reader.

4.2.2. Procedure

-

Seed the YFP-expressing cells into the multi-well plates and grow to confluence.

-

Wash the cells with Assay Buffer.

-

Add Assay Buffer containing various concentrations of this compound or vehicle (DMSO) to the wells and incubate for a specified time (e.g., 15-30 minutes).

-

Place the plate in the fluorescence plate reader and record the baseline YFP fluorescence.

-

Add the Stimulus Buffer to activate the chloride channels.

-

After a short incubation, add the Iodide Buffer. The influx of iodide through the open chloride channels will quench the YFP fluorescence.

-

Monitor the rate of fluorescence quenching over time.

4.2.3. Data Analysis

-

Calculate the initial rate of fluorescence quenching for each well.

-

Determine the percentage of inhibition of the quenching rate by this compound at each concentration compared to the vehicle control.

-

Generate a dose-response curve and calculate the IC50 value.

In Vivo Administration Protocol (Rodent Model)

This is a general guideline for administering this compound to rodents to study its in vivo effects. Specifics will depend on the research question and animal model.

4.3.1. Materials

-

This compound.

-

Vehicle (e.g., 0.5% methylcellulose (B11928114) in sterile water, or a solution containing DMSO, PEG, and saline).

-

Rodents (e.g., mice or rats).

-

Administration equipment (e.g., oral gavage needles, syringes for injection).

4.3.2. Procedure

-

Formulation: Prepare a homogenous suspension or solution of this compound in the chosen vehicle. A stock solution in DMSO can be diluted in saline or other aqueous solutions. The final DMSO concentration should be minimized. Prepare fresh daily.

-

Dosing: A previously reported intravenous dose in mice that blocks >90% of erythrocyte Cl- conductance is 50 mg/kg.[1] The optimal dose and route of administration (e.g., oral gavage, intraperitoneal injection, intravenous injection) should be determined empirically for the specific experimental goals.

-

Administration: Administer the calculated dose based on the animal's body weight.

-

Monitoring and Endpoint Analysis: Monitor the animals for any adverse effects. At the desired time points, collect tissues or perform physiological measurements to assess the effect of this compound. This could include measuring ion transport in ex vivo tissues, assessing fluid secretion, or evaluating behavioral changes, depending on the study's focus. A vehicle control group is essential.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts and workflows related to the study of this compound and chloride channels.

Signaling Pathway: Cell Volume Regulation

Chloride channels play a crucial role in regulatory volume decrease (RVD). When a cell swells due to hypotonic stress, it activates K+ and Cl- channels, leading to an efflux of ions and osmotically obliged water, thereby restoring the cell volume. This compound, by blocking Cl- channels, can interfere with this process.

Experimental Workflow: Electrophysiological Screening

This diagram outlines the typical workflow for characterizing the effect of a compound like this compound on a specific chloride channel using patch-clamp electrophysiology.

Experimental Workflow: Fluorescence-Based HTS

This diagram illustrates the high-throughput screening process for identifying chloride channel modulators using a fluorescence-based assay.

Conclusion

This compound is a valuable pharmacological tool for the study of chloride channels, particularly for investigating the general anion conductance in erythrocytes and its role in cell volume regulation. While its potency in this context is well-established, there is a notable lack of quantitative data on its effects on other specific chloride channel subtypes, such as CFTR, CaCCs, and ClC channels. The provided experimental protocols offer a starting point for researchers to further characterize the activity of this compound and to utilize it in their investigations of chloride channel physiology and pathophysiology. Future research should aim to elucidate its precise mechanism of action and to broaden the understanding of its selectivity profile across the diverse family of chloride channels.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. selleck.co.jp [selleck.co.jp]

- 4. The Chloride Conductance Inhibitor NS3623 Enhances the Activity of a Non-selective Cation Channel in Hyperpolarizing Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | The Chloride Conductance Inhibitor NS3623 Enhances the Activity of a Non-selective Cation Channel in Hyperpolarizing Conditions [frontiersin.org]

Unraveling the Gardos Channel: A Technical Guide to KCa3.1 and its Pharmacological Modulation

A comprehensive review of the intermediate-conductance calcium-activated potassium channel (KCa3.1), its physiological significance, and the methodologies for its investigation. This guide addresses the current landscape of known modulators and provides detailed experimental protocols for researchers in pharmacology and drug development.

Introduction: The Gardos channel, formally known as the intermediate-conductance calcium-activated potassium channel (KCa3.1 or IKCa1), is a critical regulator of cellular function in a variety of tissues. Encoded by the KCNN4 gene, this channel plays a pivotal role in setting the membrane potential and modulating calcium signaling in response to changes in intracellular calcium concentration. Its involvement in red blood cell volume regulation, immune cell activation, and smooth muscle proliferation has made it an attractive therapeutic target for a range of pathologies, including sickle cell anemia, autoimmune disorders, and vascular proliferative diseases.

This technical guide provides an in-depth overview of the Gardos channel, its mechanism of action, and its modulation by pharmacological agents. While a comprehensive search of the scientific literature revealed no specific data on the compound NS1652 in relation to the Gardos channel, this document will focus on well-characterized modulators and the experimental techniques used to study their effects. It is important to note that compounds with similar nomenclature, such as NS1619, have been identified as activators of the large-conductance calcium-activated potassium (BK) channels, a distinct class of potassium channels.

The Gardos Channel (KCa3.1): Structure and Function

The Gardos channel is a tetrameric protein, with each subunit containing six transmembrane domains and a pore-forming P-loop. The channel's activity is exquisitely sensitive to intracellular calcium levels, mediated by the constitutive binding of calmodulin (CaM) to the C-terminus of each subunit. Upon binding of calcium to CaM, a conformational change is induced, leading to the opening of the channel pore and the subsequent efflux of potassium ions down their electrochemical gradient. This potassium efflux hyperpolarizes the cell membrane, which in turn modulates the driving force for calcium entry through other channels, creating a sophisticated feedback loop.

Signaling Pathways and Physiological Roles

The activity of the Gardos channel has profound effects on various cellular processes. In red blood cells, its activation leads to potassium and water loss, resulting in cell shrinkage. This phenomenon, known as the "Gardos effect," is implicated in the pathophysiology of sickle cell disease, where cellular dehydration promotes hemoglobin S polymerization. In immune cells, such as T lymphocytes, the Gardos channel-mediated hyperpolarization is essential for maintaining calcium influx required for activation and proliferation.

Below is a diagram illustrating the central role of the Gardos channel in modulating cellular calcium signaling.

Pharmacological Modulation of the Gardos Channel

A number of small molecules have been identified that can modulate the activity of the Gardos channel. These compounds are invaluable tools for studying the channel's function and hold therapeutic potential.

Inhibitors:

-

TRAM-34: A potent and selective blocker of the Gardos channel, TRAM-34 has been widely used in preclinical studies to investigate the role of KCa3.1 in various diseases.

-

Senicapoc (ICA-17043): Another potent and selective inhibitor that has been evaluated in clinical trials for the treatment of sickle cell anemia.

Activators:

-

NS309: A positive modulator that increases the calcium sensitivity of the Gardos channel, leading to its activation at lower intracellular calcium concentrations.

The quantitative effects of these modulators are summarized in the table below.

| Compound | Type | Target | IC50 / EC50 | Cell Type/System | Reference |

| TRAM-34 | Inhibitor | Gardos (KCa3.1) | ~20 nM | Various | [1] |

| Senicapoc | Inhibitor | Gardos (KCa3.1) | ~11 nM | Human Red Blood Cells | [2] |

| NS309 | Activator | Gardos (KCa3.1) | ~100 nM | Various | [3] |

Experimental Protocols for Studying the Gardos Channel

The functional activity of the Gardos channel can be assessed using a variety of techniques. The two most common methods are patch-clamp electrophysiology and ion flux assays.

Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion currents flowing through the Gardos channel in a single cell.

Methodology:

-

Cell Preparation: Culture cells expressing the Gardos channel (e.g., HEK293 cells stably transfected with KCa3.1, or primary cells like erythrocytes or lymphocytes) on glass coverslips.

-

Pipette Preparation: Fabricate glass micropipettes with a resistance of 3-5 MΩ when filled with the internal solution.

-

Solutions:

-

External (Bath) Solution (in mM): 145 NaCl, 5 KCl, 1 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).

-

Internal (Pipette) Solution (in mM): 145 K-Aspartate, 2 MgCl₂, 10 HEPES, 10 EGTA, and an appropriate amount of CaCl₂ to achieve the desired free Ca²⁺ concentration (e.g., 1 µM for maximal activation) (pH 7.2 with KOH).

-

-

Recording:

-

Obtain a gigaohm seal between the micropipette and the cell membrane.

-

Rupture the membrane patch to achieve the whole-cell configuration.

-

Apply a voltage-ramp protocol (e.g., from -120 mV to +40 mV over 200 ms) to elicit Gardos channel currents.

-

Record currents before and after the application of a known Gardos channel modulator to determine its effect.

-

Rubidium Flux Assay

This is a higher-throughput method to assess the activity of potassium channels by measuring the efflux of rubidium (Rb⁺), a congener of K⁺ that permeates the Gardos channel.

Methodology:

-

Cell Plating: Seed cells expressing the Gardos channel in a 96-well plate.

-

Loading: Incubate the cells with a loading buffer containing RbCl (e.g., 5 mM) for a defined period (e.g., 2-4 hours) to allow for Rb⁺ uptake.

-

Washing: Wash the cells with a Rb⁺-free buffer to remove extracellular Rb⁺.

-

Stimulation: Add a stimulation buffer containing a Gardos channel activator (e.g., a calcium ionophore like A23187 or a known activator like NS309) with or without the test compound.

-

Efflux: Allow the cells to incubate for a short period (e.g., 10-30 minutes) to permit Rb⁺ efflux.

-

Sample Collection: Collect the supernatant (containing the effluxed Rb⁺) and lyse the cells to release the remaining intracellular Rb⁺.

-

Quantification: Measure the Rb⁺ concentration in both the supernatant and the cell lysate using atomic absorption spectroscopy or a fluorescent Rb⁺-sensitive dye.

-

Calculation: Calculate the percentage of Rb⁺ efflux as (Rb⁺ in supernatant) / (Rb⁺ in supernatant + Rb⁺ in lysate) * 100.

References

The Role of NS1652 in Sickle Cell Disease Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sickle cell disease (SCD) is a genetic disorder characterized by the polymerization of hemoglobin S (HbS) under deoxygenated conditions. This polymerization leads to the characteristic sickling of red blood cells (RBCs), increased cell fragility, and vaso-occlusive crises. A key contributor to the pathophysiology of SCD is red blood cell dehydration, which increases the intracellular concentration of HbS and accelerates its polymerization. The loss of potassium and chloride ions, followed by water, is a critical step in this dehydration process. Consequently, ion transport pathways in the erythrocyte membrane have become prime targets for therapeutic intervention.

This technical guide provides an in-depth overview of the role of NS1652, a reversible anion conductance inhibitor, in the research of sickle cell disease. While much of the clinical focus has shifted towards Gardos channel (KCa3.1) inhibitors, the investigation of anion conductance modulators like this compound offers valuable insights into the complex mechanisms of sickle red blood cell dehydration.

This compound: Mechanism of Action and Rationale for Use in Sickle Cell Disease

This compound is a potent and reversible inhibitor of anion conductance in human and mouse red blood cells.[1] In the context of sickle cell disease, the rationale for inhibiting anion conductance lies in its interplay with cation (specifically potassium) efflux, which is a primary driver of RBC dehydration.

Under deoxygenated conditions, sickle red blood cells exhibit an increased permeability to cations, partly through the activation of the Ca²⁺-activated K⁺ channel, also known as the Gardos channel. The efflux of positively charged potassium ions must be balanced by the efflux of an anion to maintain electroneutrality. In red blood cells, chloride (Cl⁻) is the most abundant anion, and its movement across the cell membrane is facilitated by anion conductance pathways.

By inhibiting this anion conductance, this compound is hypothesized to limit the overall efflux of KCl, thereby preventing the subsequent loss of water and the increase in intracellular HbS concentration that promotes sickling.

Quantitative Data on this compound in Sickle Cell Disease Research

The following table summarizes the key quantitative data reported for this compound in the context of red blood cell function and sickle cell disease models.

| Parameter | Value | Cell Type | Conditions | Reference |

| IC₅₀ for Chloride Conductance Inhibition | 1.6 μM | Human and Mouse Red Blood Cells | In vitro | [1] |

| Net KCl Loss from Deoxygenated Sickle Cells | ||||

| Control (untreated) | ~12 mmol/L cells/h | Human Sickle Red Blood Cells | In vitro, deoxygenated | |

| With this compound | ~4 mmol/L cells/h | Human Sickle Red Blood Cells | In vitro, deoxygenated | |

| In Vivo Dose and Effect | 50 mg/kg, i.v. | Mice | In vivo | [1] |

| >90% inhibition of murine erythrocyte Cl⁻ conductance | [1] |

Signaling Pathways and Experimental Workflows

Signaling Pathway of Sickle Red Blood Cell Dehydration and the Role of this compound

The following diagram illustrates the proposed signaling pathway leading to sickle red blood cell dehydration and the point of intervention for this compound.

Experimental Workflow for In Vitro Analysis of this compound

The following diagram outlines a typical experimental workflow to assess the in vitro efficacy of this compound on sickle red blood cells.

Experimental Protocols

In Vitro Measurement of KCl Efflux from Sickle Red Blood Cells

Objective: To determine the effect of this compound on net potassium and chloride efflux from deoxygenated sickle red blood cells.

Materials:

-

Freshly drawn venous blood from consenting sickle cell disease patients.

-

This compound stock solution (in DMSO).

-

Experimental Buffer (e.g., MOPS-buffered saline: 145 mM NaCl, 10 mM MOPS, 5 mM glucose, pH 7.4).

-

Argon gas.

-

Ion-selective electrodes or an ion chromatograph for K⁺ and Cl⁻ measurement.

-

Centrifuge.

-

Incubator/water bath at 37°C.

Methodology:

-

Red Blood Cell Preparation:

-

Centrifuge the whole blood to separate plasma and the buffy coat.

-

Aspirate and discard the plasma and buffy coat.

-

Wash the remaining red blood cells three times with the experimental buffer.

-

Resuspend the washed RBCs in the experimental buffer to a hematocrit of approximately 30%.

-

-

Treatment and Deoxygenation:

-

Divide the RBC suspension into control and treatment groups.

-

Add this compound to the treatment group to achieve the desired final concentration. Add an equivalent volume of the vehicle (DMSO) to the control group.

-

Place the cell suspensions in a tonometer or a sealed chamber.

-

Gently bubble humidified argon gas through the suspensions for at least 2 hours to achieve deoxygenation.

-

-

Ion Efflux Measurement:

-

Incubate the deoxygenated cell suspensions at 37°C.

-

At various time points (e.g., 0, 1, 2, and 4 hours), take an aliquot from each suspension.

-

Immediately centrifuge the aliquot to pellet the red blood cells.

-

Collect the supernatant and measure the extracellular concentrations of K⁺ and Cl⁻ using ion-selective electrodes or ion chromatography.

-

-

Data Analysis:

-

Calculate the net ion efflux (in mmol/L cells/h) for both control and this compound-treated groups.

-

Compare the rates of KCl loss between the two groups to determine the inhibitory effect of this compound.

-

In Vivo Assessment of Anion Conductance Inhibition in a Mouse Model

Objective: To evaluate the in vivo efficacy of this compound in inhibiting red blood cell anion conductance.

Materials:

-

Laboratory mice (e.g., C57BL/6).

-

This compound for intravenous administration.

-

Saline solution (vehicle).

-

Materials for blood collection (e.g., retro-orbital bleeding).

-

Valinomycin (B1682140) (a potassium ionophore).

-

A cell volume analyzer.

Methodology:

-

Animal Dosing:

-

Administer this compound (e.g., 50 mg/kg) intravenously to the treatment group of mice.

-

Administer an equivalent volume of saline to the control group.

-

-

Blood Sampling:

-

At a specified time post-injection (e.g., 30 minutes), collect a blood sample from each mouse.

-

-

Measurement of Anion Conductance:

-

Wash the collected red blood cells in a suitable buffer.

-

Resuspend the RBCs in a high-potassium buffer.

-

Add valinomycin to the cell suspension. Valinomycin creates a high permeability to K⁺, making the subsequent cell shrinkage rate-limited by anion conductance.

-

Measure the rate of change in mean corpuscular volume (MCV) using a cell volume analyzer. A slower rate of shrinkage in the this compound-treated group compared to the control group indicates inhibition of anion conductance.

-

-

Data Analysis:

-

Calculate the percentage inhibition of anion conductance in the this compound-treated group relative to the control group.

-

Conclusion

This compound represents a valuable research tool for elucidating the role of anion conductance in the pathophysiology of sickle cell disease. The in vitro data demonstrate its ability to significantly reduce KCl loss from deoxygenated sickle red blood cells, a key event in cell dehydration and subsequent sickling. While the clinical development of anion conductance inhibitors for SCD has not progressed as far as that of Gardos channel blockers, the study of compounds like this compound continues to provide a more complete understanding of the ion transport abnormalities in sickle erythrocytes. This knowledge is crucial for the rational design of novel and potentially synergistic therapeutic strategies to combat this debilitating disease. Further research could explore the specific anion channels targeted by this compound and the potential for combination therapies.

References

The Impact of NS1652 on Red Blood Cell Volume Regulation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

NS1652 is a compound known to influence ion transport across the red blood cell (RBC) membrane, thereby affecting cell volume. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, with a particular focus on its role in red blood cell volume regulation. While initial interest may point towards its interaction with the KCa3.1 potassium channel, also known as the Gardos channel, available evidence primarily characterizes this compound as an inhibitor of anion conductance. This guide will delve into the established effects of this compound on red blood cells, detail relevant experimental protocols, and present the current understanding of the signaling pathways involved.

Introduction: Red Blood Cell Volume Homeostasis and the Gardos Channel

Red blood cell volume is meticulously regulated to ensure optimal function and survival in circulation. A key player in this process is the Gardos channel (KCa3.1), a calcium-activated potassium channel. An increase in intracellular calcium ([Ca2+]i) activates the Gardos channel, leading to the efflux of potassium ions (K+). This K+ efflux, followed by chloride (Cl-) ions and water, results in a decrease in cell volume, a process known as cell shrinkage. This mechanism is crucial for red blood cells to navigate narrow capillaries and is implicated in various physiological and pathological conditions, including sickle cell disease.

This compound: Mechanism of Action in Red Blood Cells

Contrary to its anticipated role as a direct Gardos channel activator, current research predominantly identifies this compound as a reversible inhibitor of anion conductance in human and mouse red blood cells, with a reported half-maximal inhibitory concentration (IC50) of 1.6 μM[1]. This inhibition of chloride channels leads to hyperpolarization of the erythrocyte membrane[1].

In the context of sickle cell disease, this compound has been shown to reduce the net loss of potassium chloride (KCl) from deoxygenated sickle cells[1]. This effect is likely secondary to its impact on anion conductance, which would influence the overall ion and water flux that contributes to cell dehydration.

While a direct, potent activation of the Gardos channel by this compound is not well-documented in the scientific literature, its influence on ion gradients and membrane potential could indirectly modulate Gardos channel activity. However, this remains an area for further investigation.

Quantitative Data on this compound's Effects

The following table summarizes the known quantitative effects of this compound on red blood cells based on available data.

| Parameter | Cell Type | This compound Concentration | Observed Effect | Reference |

| Anion Conductance | Human and Mouse Red Blood Cells | IC50: 1.6 μM | Inhibition | [1] |

| Membrane Potential | Normal Human Erythrocytes | 1.0, 3.3, 10, and 20 μM | Increasing hyperpolarization | [1] |

| Net KCl Loss | Deoxygenated Sickle Cells | Not specified | Reduction from ~12 mM cells/h to ~4 mM cells/h | [1] |

Experimental Protocols

This section outlines key experimental methodologies relevant to studying the impact of compounds like this compound on red blood cell volume and ion transport.

Measurement of Red Blood Cell Volume

A common method to assess changes in red blood cell volume is through the determination of Mean Corpuscular Volume (MCV) using automated hematology analyzers. For more detailed analysis, techniques like quantitative absorption cytometry can be employed.

Experimental Workflow for Assessing this compound's Effect on RBC Volume:

Caption: Workflow for measuring the effect of this compound on Mean Corpuscular Volume (MCV).

Protocol:

-

Blood Collection: Obtain fresh whole blood in an appropriate anticoagulant (e.g., EDTA).

-

RBC Isolation: Centrifuge the blood to separate plasma and buffy coat. Wash the pelleted red blood cells three times with a balanced salt solution (e.g., PBS).

-

Incubation: Resuspend the washed RBCs to a desired hematocrit in a buffer containing glucose. Divide the cell suspension into aliquots for treatment with different concentrations of this compound and a vehicle control.

-

Treatment: Add this compound (dissolved in a suitable solvent like DMSO) to the treatment aliquots. Add an equivalent volume of the solvent to the control aliquot. Incubate at 37°C for a specified time.

-

MCV Measurement: Analyze the samples using an automated hematology analyzer to determine the Mean Corpuscular Volume (MCV).

Patch-Clamp Electrophysiology for Gardos Channel Activity

The whole-cell patch-clamp technique is the gold standard for directly measuring the activity of ion channels like the Gardos channel.

Experimental Workflow for Patch-Clamp Analysis:

Caption: Workflow for patch-clamp analysis of this compound's effect on Gardos channel currents.

Protocol:

-

Cell Preparation: Isolate human red blood cells as described previously.

-

Pipette Solution: The internal (pipette) solution should contain a known concentration of free Ca2+ to activate the Gardos channel, along with K+ as the primary cation. A typical composition would be (in mM): 140 KCl, 1 MgCl2, 10 HEPES, and a Ca2+-EGTA buffer to set the free [Ca2+] to the desired level (e.g., 1 µM).

-

External Solution: The external (bath) solution should mimic physiological conditions, typically containing (in mM): 140 NaCl, 4 KCl, 1 CaCl2, 1 MgCl2, 10 HEPES.

-

Recording:

-

Establish a high-resistance seal between the patch pipette and an isolated red blood cell.

-

Rupture the membrane patch to achieve the whole-cell configuration.

-

Record baseline Gardos channel currents using a voltage-clamp protocol (e.g., voltage ramps from -100 mV to +50 mV).

-

Perfuse the bath with a solution containing this compound and record the currents again to observe any changes in channel activity.

-

Signaling Pathways

The primary signaling pathway for Gardos channel activation is the elevation of intracellular calcium. While this compound's direct interaction with this pathway is not established, its effects on other ion channels can influence the electrochemical gradients that indirectly impact Ca2+ signaling and Gardos channel function.

Established Gardos Channel Activation Pathway:

Caption: The canonical signaling pathway for Gardos channel activation and subsequent red blood cell shrinkage.

Hypothesized Indirect Effect of this compound:

Caption: A hypothesized pathway for the indirect influence of this compound on red blood cell volume.

Conclusion and Future Directions

This compound is a known inhibitor of anion conductance in red blood cells, an action that leads to membrane hyperpolarization and can reduce KCl loss in sickle cells. While its direct role as a Gardos channel activator is not supported by current literature, its influence on the overall ionic environment of the erythrocyte suggests a potential for indirect modulation of KCa3.1 activity.

Future research should focus on:

-

Directly assessing the effect of this compound on Gardos channel activity using patch-clamp electrophysiology across a range of Ca2+ concentrations to determine if it acts as a positive allosteric modulator.

-

Quantifying the dose-dependent effect of this compound on red blood cell volume under various conditions, including in the presence of specific Gardos channel blockers, to dissect the contribution of different ion channels.

-

Investigating the impact of this compound on intracellular calcium signaling in red blood cells to understand any potential indirect effects on Gardos channel activation.

A clearer understanding of this compound's complete mechanism of action will be crucial for evaluating its therapeutic potential in disorders characterized by abnormal red blood cell volume regulation.

References

An In-depth Technical Guide to the Pharmacological Properties of NS1652

For Researchers, Scientists, and Drug Development Professionals

Introduction

NS1652 is a novel small molecule inhibitor of anion conductance, demonstrating significant potential in the modulation of cellular volume and inflammatory responses. Its primary mechanism of action involves the reversible blockade of chloride channels, a property that has garnered considerable interest in the context of sickle cell disease (SCD) and other channelopathies. This technical guide provides a comprehensive overview of the pharmacological properties of this compound, including its mechanism of action, quantitative data on its inhibitory activities, detailed experimental protocols, and a visualization of its implicated signaling pathways.

Core Pharmacological Properties

This compound is a potent and reversible inhibitor of anion conductance in human and mouse red blood cells.[1] Its primary target is the erythrocyte chloride channel, which plays a crucial role in regulating cell volume. By inhibiting this channel, this compound effectively mitigates the dehydration of sickle erythrocytes, a key pathological feature of SCD.

Quantitative Data

The inhibitory activity of this compound has been quantified across various cellular systems. The following tables summarize the key half-maximal inhibitory concentration (IC50) values.

| Target | Cell Type | IC50 |

| Chloride Conductance | Human and Mouse Red Blood Cells | 1.6 µM[1] |

| Volume-Regulated Anion Channel (VRAC) | HEK293 Cells | 125 µM |

| Nitric Oxide (NO) Production | BV2 Microglial Cells | 3.1 µM |

Mechanism of Action and Signaling Pathways

This compound exerts its therapeutic effects by modulating ion transport and intracellular signaling cascades. In sickle cell erythrocytes, deoxygenation leads to hemoglobin S polymerization, which in turn activates the Gardos channel, a Ca2+-activated potassium channel. The subsequent efflux of potassium and water results in cell dehydration and sickling. This compound, by blocking the parallel chloride efflux, counteracts this dehydration process.

The inhibition of nitric oxide (NO) production suggests an additional anti-inflammatory role for this compound. In inflammatory conditions, inducible nitric oxide synthase (iNOS) is upregulated, leading to excessive NO production. This compound has been shown to suppress iNOS expression, thereby reducing NO levels.

Signaling Pathway of this compound in Sickle Cell Erythrocyte Dehydration

Caption: this compound inhibits chloride efflux, counteracting dehydration in sickle cells.

Signaling Pathway of this compound in Nitric Oxide Production Inhibition

Caption: this compound reduces inflammation by inhibiting iNOS expression and NO production.

Experimental Protocols

Measurement of Chloride Conductance Inhibition in Erythrocytes (Patch-Clamp Electrophysiology)

This protocol outlines the whole-cell patch-clamp technique to measure the inhibitory effect of this compound on chloride conductance in human erythrocytes.

Workflow Diagram:

Caption: Workflow for patch-clamp analysis of this compound's effect on erythrocyte chloride current.

Methodology:

-

Erythrocyte Preparation: Isolate human erythrocytes from whole blood by centrifugation and wash three times with an appropriate physiological buffer.

-

Solutions:

-

Extracellular solution (in mM): 150 NaCl, 5 KCl, 1 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose (pH 7.4).

-

Intracellular (pipette) solution (in mM): 150 N-methyl-D-glucamine-Cl, 10 HEPES, 1 MgCl2, 1 EGTA (pH 7.2).

-

-

This compound Preparation: Prepare a stock solution of this compound in DMSO and dilute to the final desired concentrations in the extracellular solution.

-

Electrophysiological Recording:

-

Use standard whole-cell patch-clamp techniques.

-

Obtain a giga-ohm seal on an isolated erythrocyte.

-

Rupture the membrane to achieve the whole-cell configuration.

-

Hold the cell at a holding potential of -80 mV and apply voltage steps to elicit chloride currents.

-

Record baseline currents in the absence of the compound.

-

Perfuse the cell with various concentrations of this compound and record the inhibited currents.

-

-

Data Analysis: Measure the peak current amplitude at each concentration of this compound. Normalize the data to the control (baseline) current and plot a dose-response curve to determine the IC50 value.

Erythrocyte Dehydration Assay

This functional assay measures the ability of this compound to prevent dehydration in sickle erythrocytes under hypoxic conditions.

Workflow Diagram:

Caption: Workflow for assessing this compound's effect on sickle erythrocyte dehydration.

Methodology:

-

Erythrocyte Preparation: Isolate erythrocytes from patients with sickle cell disease and wash them in a balanced salt solution.

-

Incubation: Incubate aliquots of the erythrocyte suspension with varying concentrations of this compound or vehicle control.

-

Induction of Dehydration: Induce dehydration by deoxygenation (e.g., by gassing with nitrogen) or by using a K+ ionophore like valinomycin (B1682140) in a low-K+ medium.

-

Volume Measurement: Measure the mean corpuscular volume (MCV) of the erythrocytes using a cell counter or by measuring the packed cell volume (hematocrit) at different time points.

-

Data Analysis: Compare the changes in MCV in the this compound-treated groups to the control group to determine the extent of dehydration inhibition.

Nitric Oxide (NO) Production Inhibition Assay

This assay determines the effect of this compound on NO production in lipopolysaccharide (LPS)-stimulated murine microglial cells (BV2).

Workflow Diagram:

Caption: Workflow for determining this compound's inhibitory effect on nitric oxide production.

Methodology:

-

Cell Culture: Culture BV2 cells in appropriate media until they reach a suitable confluency.

-

Treatment: Pre-treat the cells with various concentrations of this compound for a specified period.

-

Stimulation: Stimulate the cells with LPS (lipopolysaccharide) to induce iNOS expression and NO production.

-

Nitrite (B80452) Measurement: After an incubation period, collect the cell culture supernatant. Determine the concentration of nitrite (a stable metabolite of NO) in the supernatant using the Griess reagent.

-

Data Analysis: Measure the absorbance at 540 nm and calculate the percentage of NO inhibition for each concentration of this compound. Plot a dose-response curve to determine the IC50 value.

Conclusion

This compound is a promising pharmacological agent with a well-defined mechanism of action as a chloride channel inhibitor. Its ability to prevent erythrocyte dehydration in sickle cell disease models and its anti-inflammatory properties through the inhibition of nitric oxide production highlight its therapeutic potential. The provided experimental protocols and signaling pathway diagrams offer a foundational framework for further investigation and development of this compound and related compounds. This in-depth technical guide serves as a valuable resource for researchers dedicated to advancing the understanding and application of this important molecule.

References

NS1652 as an Inhibitor of Anion Conductance: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

NS1652 is a small molecule compound recognized for its potent inhibitory effects on anion conductance, particularly chloride (Cl⁻) channels. This technical guide provides an in-depth overview of this compound, consolidating quantitative data, detailing experimental protocols for its characterization, and visualizing its known mechanisms and relevant signaling pathways. The primary focus is on its role in modulating anion transport in erythrocytes and epithelial tissues, with implications for therapeutic applications, notably in sickle cell disease.

Core Concepts: Mechanism of Action

This compound functions as a reversible inhibitor of specific anion conductances.[1] Its primary therapeutic potential stems from its ability to prevent the dehydration of red blood cells (RBCs) in sickle cell disease.[2] This is achieved by blocking the efflux of potassium and chloride ions, a process critical in the pathophysiology of sickle cell dehydration. The key targets implicated in this process are the Gardos channel (a calcium-activated potassium channel, KCa3.1) and anion exchangers, such as AE1 (Band 3). By inhibiting anion conductance, this compound indirectly curtails the potassium efflux through the Gardos channel, thereby preserving intracellular ion and water content and reducing the propensity for hemoglobin S polymerization.

Data Presentation: Quantitative Inhibition Data

The inhibitory potency of this compound has been quantified against several anion channels. The following tables summarize the available data for this compound and its more potent derivative, NS3623.

| Compound | Channel/Conductance | Cell Type | IC50 | Reference |

| This compound | Chloride Channel | Human and Mouse Red Blood Cells | 1.6 µM | [1] |

| This compound | Chloride Conductance (gCl) | Human Red Blood Cells | 620 nM | [3] |

| This compound | Volume-Sensitive Outwardly Rectifying Anion Channel (VRAC) | HEK293 Cells | 125 µM | [1] |

| NS3623 | Chloride Conductance (gCl) | Human Red Blood Cells | 210 nM | [3] |

Table 1: Inhibitory Potency (IC50) of this compound and NS3623

| Compound | Effect | Cell Type | Concentration | Result | Reference |

| This compound | Inhibition of KCl loss | Deoxygenated Sickle Cells | Not specified | Reduced from ~12 mmol/L cells/h to ~4 mmol/L cells/h | [2] |

| This compound | Hyperpolarization due to Cl⁻ conductance inhibition | Normal Erythrocytes | 0, 1.0, 3.3, 10, and 20 µM | Increasing hyperpolarization | [1] |

| This compound | Inhibition of NO production | BV2 Cells | 3.1 µM (IC50) | Markedly blocks NO production | [1] |

| This compound | Down-regulation of iNOS expression | BV2 Cells | 3 µM and 10 µM | Down-regulates at 3 µM, completely abolishes at 10 µM | [1] |

Table 2: Functional Effects of this compound

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of this compound's inhibitory properties. The following are detailed protocols for key experiments.

Whole-Cell Patch-Clamp Electrophysiology for Gardos Channel (KCa3.1) Inhibition

This protocol is designed to measure the inhibitory effect of this compound on the Gardos channel in red blood cells or a heterologous expression system (e.g., HEK293 cells expressing KCa3.1).

Materials:

-

Cells: Human red blood cells or HEK293 cells stably expressing human KCa3.1.

-

External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).

-

Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl₂, 10 HEPES, 1 EGTA, and CaCl₂ to achieve a desired free Ca²⁺ concentration (e.g., 1 µM to activate the Gardos channel) (pH adjusted to 7.2 with KOH).

-

This compound Stock Solution: 10 mM in DMSO.

-

Patch-clamp rig: Amplifier, micromanipulator, perfusion system, and data acquisition software.

-

Borosilicate glass capillaries for pulling patch pipettes.

Procedure:

-

Cell Preparation:

-

For red blood cells, wash freshly drawn blood in the external solution three times by centrifugation and resuspension.

-

For HEK293 cells, grow cells to 50-70% confluency on glass coverslips.

-

-

Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

-

Recording:

-

Transfer a coverslip with cells (or a suspension of RBCs) to the recording chamber on the microscope stage and perfuse with the external solution.

-

Approach a single cell with the patch pipette and form a giga-ohm seal (>1 GΩ).

-

Rupture the membrane patch to achieve the whole-cell configuration.

-

Clamp the cell at a holding potential of -80 mV.

-

Apply a voltage ramp protocol (e.g., from -120 mV to +60 mV over 200 ms) to elicit KCa3.1 currents.

-

-

Drug Application:

-

Establish a stable baseline recording of the Ca²⁺-activated K⁺ current.

-

Perfuse the recording chamber with the external solution containing various concentrations of this compound (e.g., 0.1, 1, 10, 100 µM).

-

Record the current at each concentration until a steady-state inhibition is reached.

-

Perform a washout with the external solution to check for the reversibility of the inhibition.

-

-

Data Analysis:

-

Measure the peak outward current at a specific voltage (e.g., +40 mV) in the absence and presence of this compound.

-

Calculate the percentage of inhibition for each concentration.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data with a Hill equation to determine the IC50 value.

-

Ussing Chamber Assay for Intestinal Chloride Secretion

This protocol is to assess the effect of this compound on chloride secretion across an intestinal epithelial monolayer.

Materials:

-

Epithelial cell line: T84 or Caco-2 cells.

-

Permeable supports (e.g., Transwell inserts).

-

Ussing Chamber System.

-

Ringer's Solution (in mM): 120 NaCl, 25 NaHCO₃, 3.3 KH₂PO₄, 0.8 K₂HPO₄, 1.2 MgCl₂, 1.2 CaCl₂, 10 Glucose. Gassed with 95% O₂/5% CO₂ to maintain pH 7.4.

-

Forskolin (B1673556) and IBMX to stimulate cAMP-mediated chloride secretion.

-

This compound Stock Solution: 10 mM in DMSO.

Procedure:

-

Cell Culture: Culture T84 or Caco-2 cells on permeable supports until a confluent monolayer with a high transepithelial electrical resistance (TEER > 1000 Ω·cm²) is formed.

-

Chamber Setup:

-

Mount the permeable support with the cell monolayer in the Ussing chamber, separating the apical and basolateral compartments.

-

Fill both compartments with pre-warmed and gassed Ringer's solution.

-

Equilibrate the system at 37°C for 20-30 minutes.

-

-

Measurement of Short-Circuit Current (Isc):

-

Measure the baseline Isc, which represents the net ion transport across the epithelium.

-

Add this compound to the apical or basolateral side at the desired concentration and record the change in Isc.

-

After a stable baseline with this compound is achieved, stimulate chloride secretion by adding forskolin (e.g., 10 µM) and IBMX (e.g., 100 µM) to the basolateral side.

-

Record the peak increase in Isc, which corresponds to the stimulated chloride secretion.

-

-

Data Analysis:

-

Calculate the net change in Isc (ΔIsc) after stimulation in the presence and absence of this compound.

-

Compare the ΔIsc to determine the inhibitory effect of this compound on chloride secretion.

-

Perform dose-response experiments to determine the IC50 of this compound for inhibiting stimulated chloride secretion.

-

Signaling Pathways and Logical Relationships

Erythrocyte Dehydration and Inhibition by this compound

In sickle cell disease, deoxygenation triggers a cascade of events leading to erythrocyte dehydration. An increase in intracellular calcium ([Ca²⁺]i) activates the Gardos channel (KCa3.1), leading to potassium efflux. To maintain electroneutrality, this is accompanied by chloride efflux through anion channels. The net loss of KCl and water causes cell shrinkage, increasing the concentration of hemoglobin S and promoting its polymerization. This compound inhibits the anion efflux, which in turn limits the potassium efflux and prevents cell dehydration.

Regulation of Intestinal Chloride Secretion

In intestinal epithelial cells, chloride secretion is primarily driven by the cystic fibrosis transmembrane conductance regulator (CFTR) and calcium-activated chloride channels (CaCCs). The secretion process is initiated by an increase in intracellular cyclic AMP (cAMP), which activates Protein Kinase A (PKA). PKA then phosphorylates and opens the CFTR channel, allowing chloride to flow into the lumen. Basolateral transporters like the Na⁺-K⁺-2Cl⁻ cotransporter (NKCC1) are responsible for chloride entry into the cell. This compound can be used to probe the contribution of non-CFTR anion channels to overall chloride secretion.

Conclusion

This compound is a valuable pharmacological tool for the study of anion transport. Its inhibitory action on specific chloride conductances has significant implications for understanding and potentially treating conditions like sickle cell disease. The data and protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working with this compound. Further investigation into its precise binding sites and its effects on a broader range of anion channels will continue to refine our understanding of its mechanism of action and therapeutic potential.

References

- 1. Red blood cell Gardos channel (KCNN4): the essential determinant of erythrocyte dehydration in hereditary xerocytosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Substrate binding and inhibition of the anion exchanger 1 transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Clinically Tested Gardos Channel Inhibitor Senicapoc Exhibits Antimalarial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Early-Stage Research on NS1652 and Ion Transport

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of early-stage research on NS1652, a notable anion conductance inhibitor. The document collates available quantitative data, details relevant experimental protocols, and visualizes key pathways and workflows to facilitate a deeper understanding of this compound's mechanism of action on ion transport.

Quantitative Data on this compound and Other Ion Channel Modulators

The following tables summarize the available quantitative data for this compound and comparative data for other relevant ion channel modulators, specifically focusing on their inhibitory concentrations (IC50).

Table 1: this compound Inhibitory Concentrations (IC50)

| Target | Cell Type | IC50 (µM) | Reference |

| Chloride Conductance | Human and Mouse Red Blood Cells | 1.6 | [1] |

| Volume-Regulated Anion Channel (VRAC) | HEK293 Cells | 125 |

Table 2: Comparative IC50 Values for Other Gardos Channel Blockers

| Compound | Target | IC50 | Reference |

| Senicapoc (B1681619) (ICA-17043) | Gardos Channel (KCa3.1) | 11 nM | [2][3] |

| Clotrimazole | Gardos Channel | ~100 nM | [4] |

| TRAM-34 | Gardos Channel | 20 nM |

Experimental Protocols: Electrophysiological Studies of this compound

The primary technique for characterizing the effects of compounds like this compound on ion channels is patch-clamp electrophysiology. Below are detailed protocols for whole-cell patch-clamp recording, which can be adapted for studying the impact of this compound on various ion channels.

Cell Preparation

-

Cell Culture: Culture the desired cell line (e.g., HEK293 cells stably expressing the ion channel of interest, or primary cells like red blood cells) under standard conditions.

-

Plating for Recording: For adherent cells, plate them onto glass coverslips 24-48 hours before the experiment to achieve 50-70% confluency. For suspension cells, they can be used directly.

Solutions

-

External (Bath) Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES. Adjust pH to 7.4 with NaOH. The composition can be varied depending on the specific ion channel being studied.

-

Internal (Pipette) Solution (in mM): 120 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 5 Mg-ATP. Adjust pH to 7.2 with KOH. For studying chloride channels, a high chloride concentration in the pipette solution is typically used.

-

This compound Stock Solution: Prepare a high-concentration stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute it to the final desired concentrations in the external solution immediately before use.

Whole-Cell Patch-Clamp Recording Procedure

-

Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with the internal solution.

-

Cell Approach and Sealing:

-

Mount the coverslip with cells in the recording chamber on the microscope stage and perfuse with the external solution.

-

Lower the recording pipette towards a target cell while applying slight positive pressure.

-

Once the pipette tip touches the cell membrane, release the positive pressure to facilitate the formation of a high-resistance (GΩ) seal.

-

-

Whole-Cell Configuration: Apply gentle suction to rupture the cell membrane under the pipette tip to achieve the whole-cell configuration. This allows electrical access to the entire cell membrane.

-

Data Acquisition:

-

Clamp the membrane potential at a holding potential (e.g., -60 mV).

-

Apply a series of voltage steps or ramps to elicit ion channel currents. The specific voltage protocol will depend on the gating properties of the ion channel under investigation.

-

Record baseline currents in the absence of this compound.

-

Perfuse the recording chamber with external solution containing various concentrations of this compound and record the corresponding changes in ion channel currents.

-

After recording the effects of the compound, perfuse with the control external solution to check for washout of the drug effect.

-

Data Analysis

-

Measure the peak or steady-state current amplitudes at each voltage step in the absence and presence of different concentrations of this compound.

-

Calculate the percentage of current inhibition for each concentration.

-

Plot the percentage of inhibition as a function of the this compound concentration and fit the data with a dose-response curve to determine the IC50 value.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate a potential signaling pathway affected by anion channel blockers and a generalized workflow for electrophysiological experiments.

Conclusion

The available early-stage research identifies this compound as a potent inhibitor of chloride conductance in red blood cells. To further elucidate its therapeutic potential and mechanism of action, detailed electrophysiological studies on a broader range of ion channels, such as KCNQ1/KCNE1 and CFTR, are warranted. The protocols and data presented in this guide provide a foundational framework for researchers and drug development professionals to design and execute such investigations. Future studies should focus on generating comprehensive quantitative data and exploring the downstream signaling consequences of this compound-mediated ion channel modulation.

References

- 1. The inhibition of chloride intracellular channel 1 enhances Ca2+ and reactive oxygen species signaling in A549 human lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Senicapoc - Wikipedia [en.wikipedia.org]

- 3. Efficacy and safety of the Gardos channel blocker, senicapoc (ICA-17043), in patients with sickle cell anemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ICA-17043, a novel Gardos channel blocker, prevents sickled red blood cell dehydration in vitro and in vivo in SAD mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Molecular Interactions of NS1652: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

NS1652 has emerged as a significant pharmacological tool, primarily recognized for its role as a potent inhibitor of anion conductance. This technical guide provides an in-depth exploration of the molecular targets of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of the associated signaling pathways and workflows. The information compiled herein is intended to support further research and drug development efforts centered on this compound.

Quantitative Analysis of this compound's Molecular Targets

The inhibitory activity of this compound has been quantified against several key molecular targets. The following tables summarize the available data, offering a clear comparison of its potency across different biological contexts.

| Target | Cell Line/System | Parameter | Value | Reference(s) |

| Chloride Channel Conductance | Human and Mouse Red Blood Cells | IC50 | 1.6 µM | [1] |

| Volume-Regulated Anion Channel (VRAC) | HEK293 Cells | IC50 | 125 µM | [1] |

| Nitric Oxide (NO) Production | BV2 Microglial Cells | IC50 | 3.1 µM | [1] |

| Human Ionotropic Glutamate Receptor Kainate 1 (GluR-5) | HEK293 Cells | - | Weak Inhibition | [1] |

Table 1: Inhibitory Potency of this compound on Various Molecular Targets. This table provides a summary of the half-maximal inhibitory concentrations (IC50) of this compound against different ion channels and cellular processes.

Core Experimental Protocols

The following sections detail the methodologies employed in the key experiments cited for the characterization of this compound's activity.

Whole-Cell Patch-Clamp for Ion Channel Inhibition

This technique is fundamental for studying the effect of this compound on ion channels such as the chloride channel and VRAC.

a) Cell Culture and Transfection (for HEK293 cells):

-

Cell Line: Human Embryonic Kidney (HEK293) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

Transfection (if required for specific channel subunit expression): Cells are transiently transfected with plasmids encoding the desired ion channel subunits using a suitable transfection reagent according to the manufacturer's protocol. Electrophysiological recordings are typically performed 24-48 hours post-transfection.

b) Electrophysiological Recording:

-

Pipette Solution (Intracellular): The composition of the pipette solution is crucial for isolating the current of interest. A typical solution for recording chloride currents contains (in mM): 140 CsCl, 2 MgCl2, 10 EGTA, 10 HEPES, and 5 ATP, with the pH adjusted to 7.2 with CsOH.

-

Bath Solution (Extracellular): The standard bath solution typically contains (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 5 glucose, with the pH adjusted to 7.4 with NaOH. For activating VRAC, a hypotonic solution is used, often by reducing the NaCl concentration.

-

Voltage Protocol: Cells are voltage-clamped at a holding potential of -60 mV. To elicit currents, voltage steps are applied in increments (e.g., from -100 mV to +100 mV).

-

Data Acquisition and Analysis: Currents are recorded using an appropriate amplifier and data acquisition software. The inhibitory effect of this compound is determined by applying the compound to the bath solution at various concentrations and measuring the reduction in the channel current. The IC50 is calculated by fitting the concentration-response data to a Hill equation.

Erythrocyte Anion Conductance Assay

This assay measures the ability of this compound to block chloride movement across the red blood cell membrane.

a) Preparation of Red Blood Cells (RBCs):

-

Whole blood is centrifuged to separate the plasma and buffy coat from the erythrocytes.

-

The packed RBCs are washed multiple times with a saline solution (e.g., 150 mM NaCl) to remove any remaining plasma proteins and other contaminants.

b) Measurement of Anion Conductance:

-

A common method involves measuring the rate of cell lysis in an iso-osmotic solution where the major anion is permeable (e.g., ammonium (B1175870) chloride). The entry of NH3 and its subsequent protonation to NH4+ is followed by the entry of Cl- through anion channels to maintain electroneutrality. This influx of solutes leads to water entry and eventual cell lysis.

-

The rate of hemolysis is monitored spectrophotometrically by the decrease in optical density at a specific wavelength (e.g., 600 nm).

-

The inhibitory effect of this compound is determined by pre-incubating the RBCs with different concentrations of the compound before initiating the hemolysis assay.

Nitric Oxide (NO) Production Assay (Griess Assay) in BV2 Cells

This colorimetric assay is used to quantify the amount of nitrite (B80452), a stable and nonvolatile breakdown product of NO, in the cell culture supernatant.

a) Cell Culture and Treatment:

-

Cell Line: Murine microglial BV2 cells are cultured in DMEM supplemented with 10% FBS and antibiotics.

-

Seeding: Cells are seeded in 96-well plates at a density of approximately 5 x 10^4 cells/well and allowed to adhere overnight.

-

Stimulation: To induce NO production, cells are stimulated with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a specific period (e.g., 24 hours).

-

This compound Treatment: Cells are pre-treated with various concentrations of this compound for a defined time (e.g., 1 hour) before the addition of LPS.

b) Griess Reaction:

-

An equal volume of the cell culture supernatant is mixed with Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid).

-

The mixture is incubated at room temperature for 10-15 minutes to allow for the colorimetric reaction to occur.

-

The absorbance is measured at 540 nm using a microplate reader.

-

The concentration of nitrite is determined by comparison with a standard curve generated using known concentrations of sodium nitrite.

Signaling Pathways Modulated by this compound

The primary mechanism of action of this compound, the inhibition of chloride conductance, has significant downstream consequences on cellular physiology, particularly in red blood cells.

Regulation of Red Blood Cell Volume and the Gardos Channel

In red blood cells, the maintenance of cell volume is critical for their function and survival. Anion conductance, primarily mediated by the Band 3 protein (anion exchanger 1), plays a crucial role in this process. This compound's inhibition of this chloride conductance disrupts the normal ion and water flux across the cell membrane.

This disruption becomes particularly relevant in the context of the Gardos channel (KCa3.1), a calcium-activated potassium channel. An increase in intracellular calcium activates the Gardos channel, leading to potassium efflux. To maintain electroneutrality, this is normally accompanied by chloride efflux. By blocking the chloride exit pathway, this compound can lead to an accumulation of intracellular potassium and subsequent cell swelling under conditions of Gardos channel activation. Conversely, in situations like sickle cell disease where dehydration is a key pathological feature, inhibiting chloride conductance with this compound can reduce the net loss of KCl and water, thereby mitigating cell sickling.

Conclusion

This compound is a valuable research tool with well-defined inhibitory effects on anion conductance, particularly chloride channels in erythrocytes, and nitric oxide production in microglia. Its weaker effect on VRAC in HEK293 cells suggests a degree of selectivity. The detailed experimental protocols provided in this guide offer a foundation for consistent and reproducible research. The elucidation of its impact on red blood cell volume regulation via the Gardos channel highlights a key signaling pathway and a potential therapeutic avenue for conditions like sickle cell disease. Further investigation into the broader signaling consequences of this compound's activity in various cell types will undoubtedly continue to expand our understanding of its molecular targets and therapeutic potential.

References

An In-depth Technical Guide on the Effect of NS1652 on Net KCl Loss in Sickle Cells

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the effects of the compound NS1652 on net potassium chloride (KCl) loss in sickle erythrocytes. Sickle cell dehydration is a critical factor in the pathophysiology of sickle cell disease (SCD), as it increases the intracellular concentration of hemoglobin S (HbS), thereby promoting its polymerization and leading to the characteristic sickling of red blood cells.[1][2] The electroneutral K-Cl cotransport (KCC) system is a key pathway contributing to this dehydration process.[1][3][4] This document details the quantitative impact of this compound, outlines the experimental methodologies used to ascertain these effects, and visualizes the underlying signaling pathways.

Quantitative Data Presentation

This compound has been identified as a novel anion conductance inhibitor that demonstrates a significant impact on the net KCl loss from sickle cells, particularly under deoxygenated conditions which promote sickling.[5] The following table summarizes the key quantitative findings from in vitro studies.

| Condition | Net KCl Loss (mmol/L cells/h) | Reference(s) |

| Deoxygenated Sickle Cells (untreated) | ~12 | [5] |

| Deoxygenated Sickle Cells + this compound | ~4 | [5] |

| Oxygenated Sickle Cells | ~4 | [5] |

Table 1: Effect of this compound on Net KCl Loss in Sickle Erythrocytes. This table clearly demonstrates that this compound reduces the abnormally high net KCl loss in deoxygenated sickle cells to a level comparable to that observed in oxygenated cells.[5]

Experimental Protocols

The investigation of this compound's effect on net KCl loss in sickle cells involves several key experimental procedures. The following is a detailed methodology based on standard protocols for measuring K-Cl cotransport and ion fluxes in erythrocytes.

1. Preparation of Sickle Red Blood Cells:

-

Blood Collection: Whole blood is drawn from consenting patients with homozygous sickle cell anemia (HbSS) into tubes containing an anticoagulant (e.g., EDTA). All procedures are to be conducted in accordance with ethical guidelines and with informed consent.

-

Cell Washing: The red blood cells (RBCs) are separated from plasma and buffy coat by centrifugation. The RBCs are then washed multiple times in a buffered saline solution (e.g., MOPS-buffered saline) to remove plasma proteins and other cellular components.

-

Cell Suspension: The washed RBCs are resuspended in a test saline solution to a specific hematocrit (e.g., 30%).

2. Measurement of Net KCl Loss (K-Cl Cotransport Activity):

This protocol is adapted from methods used to measure Cl-dependent K+ influx, a standard proxy for KCC activity.

-